molecular formula C17H20N2O4S B8666623 3-{[(Diphenylmethyl)carbamoyl]amino}propane-1-sulfonic acid CAS No. 720699-03-6

3-{[(Diphenylmethyl)carbamoyl]amino}propane-1-sulfonic acid

Cat. No. B8666623
M. Wt: 348.4 g/mol
InChI Key: UPRCOSRJPFDSMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(Diphenylmethyl)carbamoyl]amino}propane-1-sulfonic acid is a useful research compound. Its molecular formula is C17H20N2O4S and its molecular weight is 348.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-{[(Diphenylmethyl)carbamoyl]amino}propane-1-sulfonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-{[(Diphenylmethyl)carbamoyl]amino}propane-1-sulfonic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

720699-03-6

Product Name

3-{[(Diphenylmethyl)carbamoyl]amino}propane-1-sulfonic acid

Molecular Formula

C17H20N2O4S

Molecular Weight

348.4 g/mol

IUPAC Name

3-(benzhydrylcarbamoylamino)propane-1-sulfonic acid

InChI

InChI=1S/C17H20N2O4S/c20-17(18-12-7-13-24(21,22)23)19-16(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11,16H,7,12-13H2,(H2,18,19,20)(H,21,22,23)

InChI Key

UPRCOSRJPFDSMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCCCS(=O)(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

The 3-amino-1-propanesulfonic acid (1.0 g, 7.2 mmol) was dissolved in 3N NaOH (370 mg, 9.4 mmol in 3 mL of water). After the solution was cooled to 0° C., diphenylmethyl isocyanate (1.4 mL, 7.2 mmol) was added. The reaction mixture was allowed to warm up to room temperature, stirred for 8 h (r.t.), and followed by addition of 3N NaOH (3 mL). The reaction mixture was stirred for 18 h. The pH of the reaction mixture was brought to 3 with 5N HCl. The solvent was evaporated under reduced pressure. EtOH (15 mL) was added and the mixture was stirred at reflux for 30 sec. The hot mixture was filtered. The filtrate was evaporated to dryness. This process was repeated 2 more times. The final product was dried in vacuo, affording compound AF, 837 mg (34%).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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